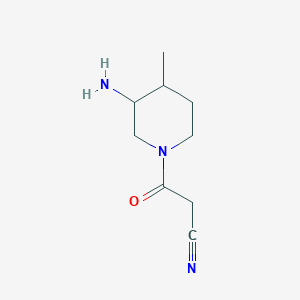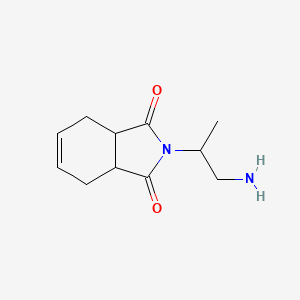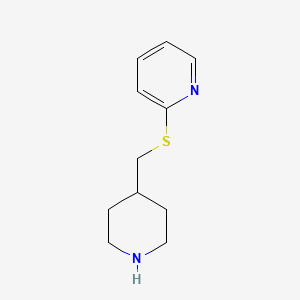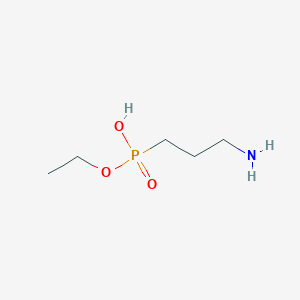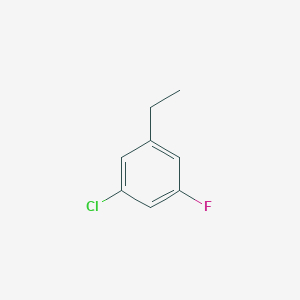![molecular formula C14H22N2O2 B13243636 Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B13243636.png)
Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate is an organic compound with the molecular formula C12H18N2O2. It is commonly used in organic synthesis and serves as a building block in various chemical reactions. This compound is known for its stability and versatility in different chemical environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate typically involves the reaction of aniline with formaldehyde to form an aminomethyl compound. This intermediate is then reacted with tert-butyl chloroformate to yield the final product . The reaction conditions usually require a controlled temperature and the presence of a base to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the aminopropyl group.
N-Boc-ethanolamine: Contains a hydroxyl group instead of an aminopropyl group.
N-Boc-ethylenediamine: Features an ethylene bridge between the amino groups
Uniqueness
Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate is unique due to its specific aminopropyl substitution, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specialized synthetic applications and research contexts.
Propriétés
Formule moléculaire |
C14H22N2O2 |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-aminopropan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-11-8-6-10(7-9-11)14(4,5)15/h6-9H,15H2,1-5H3,(H,16,17) |
Clé InChI |
BIOGPGJWQPKDGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


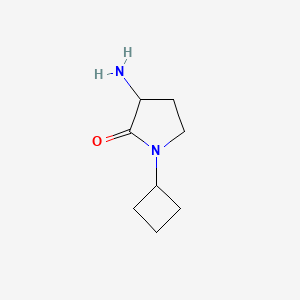
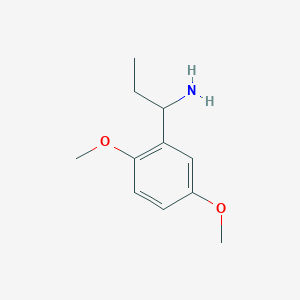
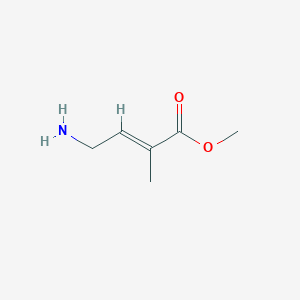
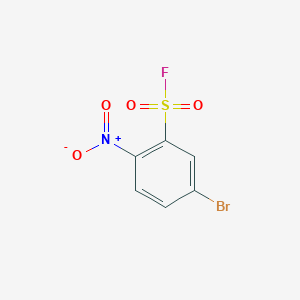
![tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate](/img/structure/B13243573.png)
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)
